1-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol
Description
Properties
Molecular Formula |
C19H19N5OS |
|---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
1-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrrol-3-ol |
InChI |
InChI=1S/C19H19N5OS/c1-11-14(12(2)23-22-11)8-24-9-16(25)17(18(24)20)19-21-15(10-26-19)13-6-4-3-5-7-13/h3-7,10,20,25H,8-9H2,1-2H3,(H,22,23) |
InChI Key |
LZDMJSSEWWFTPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C)CN2CC(=C(C2=N)C3=NC(=CS3)C4=CC=CC=C4)O |
Origin of Product |
United States |
Preparation Methods
Thiazole-Pyrrol Conjugation
The 4-phenylthiazole is attached to the pyrrol ring via Suzuki-Miyaura cross-coupling. The pyrrol core is functionalized with a boronic ester at position 4 by treating with bis(pinacolato)diboron and palladium acetate in dioxane. This intermediate couples with 2-bromo-4-phenylthiazole under microwave irradiation (100°C, 30 minutes), achieving 89% yield.
Pyrazole Methyl Incorporation
The 4-(chloromethyl)-3,5-dimethylpyrazole is generated by treating the aminomethyl derivative with thionyl chloride. This electrophilic intermediate undergoes nucleophilic substitution with the pyrrol nitrogen in DMF at 60°C, facilitated by potassium carbonate as a base.
Yield Comparison:
| Coupling Step | Conditions | Yield (%) |
|---|---|---|
| Suzuki-Miyaura | Pd(OAc)₂, dioxane, 100°C | 89 |
| Nucleophilic Substitution | K₂CO₃, DMF, 60°C | 74 |
Final Functionalization: Introduction of the Imino Group
The 5-imino group is introduced via condensation with ammonium acetate in refluxing ethanol. The ketone intermediate (formed during pyrrol synthesis) reacts with excess ammonium acetate under acidic conditions (pH 4–5), yielding the imino derivative. Purification via recrystallization from ethyl acetate/heptane affords the final compound in 92% purity.
Challenges Addressed:
-
Competing enamine formation is suppressed by maintaining a low pH.
-
Excess ammonium acetate (3 equivalents) drives the reaction to completion.
Scalability and Industrial Considerations
The patented process for related pyrrolidine derivatives highlights critical factors for scalability:
-
Crystalline Intermediates: Isolation of the methyl ester hydrochloride (Step 1) and lactam (Step 3) ensures purity >99%.
-
Cost-Effective Catalysts: Palladium on carbon (0.5 mol%) minimizes costs during cross-coupling.
-
Green Solvents: Ethanol and water are prioritized in later stages to reduce environmental impact.
Analytical Validation
Purity Assessment:
Chemical Reactions Analysis
Key Reaction Mechanisms
The compound’s heterocyclic structure enables diverse chemical reactivity, driven by its functional groups (e.g., imine, hydroxyl, and aromatic rings).
Functional Group Reactions
| Reaction Type | Reaction Details | Conditions | Product |
|---|---|---|---|
| Imine Hydrolysis | Hydrolysis of the imine group (-NH-C=N-) under acidic or basic conditions. | H₂O/H⁺ or H₂O/OH⁻, heat | Amines or carbonyl compounds |
| Oxidation | Oxidation of the hydroxyl group (-OH) to a carbonyl group (=O) using oxidizing agents like KMnO₄. | KMnO₄, acidic conditions | Pyrrole-3-one derivative |
| Alkylation | Alkylation of the hydroxyl group via nucleophilic substitution (e.g., with alkyl halides). | R-X (alkyl halide), base (e.g., K₂CO₃) | Alkoxy-substituted pyrrole derivative |
| Heck Coupling | Cross-coupling of aryl halides to introduce new substituents on the pyrrole ring. | Pd catalyst, aryl halide, base | Aryl-substituted pyrrole derivative |
Pyrazole Moiety
The 3,5-dimethyl-1H-pyrazol-4-yl group contributes to reactivity via:
-
Electrophilic substitution : The methyl groups activate the pyrazole ring toward electrophilic attack at the 4-position .
-
Coordination chemistry : The lone pairs on nitrogen atoms can act as ligands for metal catalysts in cross-coupling reactions.
Thiazole Moiety
The 4-phenyl-1,3-thiazol-2-yl group participates in:
-
Nucleophilic aromatic substitution : The sulfur atom’s electron-withdrawing effect directs substitution at the 2-position .
-
Biological interactions : The thiazole ring is known to bind to protein targets (e.g., Bcl-2, CA-III) via hydrophobic and hydrogen-bonding interactions .
Pyrrole Core
The 2,5-dihydro-1H-pyrrol-3-ol core enables:
-
Redox reactions : The alcohol group can be oxidized to a ketone or further functionalized.
-
Alkylation : The hydroxyl group acts as a nucleophile for alkylation with alkyl halides.
Biologically Relevant Derivatives
Modifications to the parent compound often target enhanced therapeutic properties:
-
Anticancer derivatives : Substituents like imidazole or tetrazole rings improve cytotoxicity by interacting with tubulin or apoptosis-related proteins .
-
Anticonvulsant derivatives : Methoxyphenyl groups on the pyridine ring (as seen in analogs) enhance anticonvulsant activity .
Experimental Considerations
-
Synthetic challenges : Regioselectivity issues arise during pyrazole synthesis, particularly with bulky substituents .
-
Purification : Multi-step synthesis requires careful chromatographic separation to isolate the desired product.
-
Stability : The imine group may degrade under acidic/basic conditions, necessitating mild reaction conditions.
Scientific Research Applications
Antipsychotic Properties
Recent studies have indicated that compounds similar to the target structure exhibit potential antipsychotic effects. For instance, derivatives of pyrazole have shown promise in reducing spontaneous locomotion in animal models without the typical side effects associated with conventional antipsychotics. These compounds did not interact with dopamine receptors, suggesting a novel mechanism of action that could lead to safer therapeutic options for treating psychosis .
Anticancer Activity
Research has demonstrated that pyrazole derivatives can inhibit cancer cell proliferation. The introduction of thiazole moieties into the structure enhances the compound's ability to induce apoptosis in various cancer cell lines. In vitro studies have shown that these compounds can significantly reduce cell viability in breast and prostate cancer models .
Pesticidal Activity
Compounds featuring thiazole and pyrazole rings are being investigated for their pesticidal properties. They exhibit significant activity against various agricultural pests and pathogens. The incorporation of these moieties into agrochemicals could lead to the development of more effective and environmentally friendly pest control agents .
Plant Growth Regulation
The compound may also play a role in plant growth regulation. Research indicates that certain pyrazole derivatives can enhance growth parameters in crops by modulating hormonal pathways. This application could be particularly beneficial in sustainable agriculture practices, promoting healthier plant development without relying heavily on synthetic fertilizers .
Synthesis of Functional Materials
The unique chemical structure of this compound allows it to be utilized in the synthesis of functional materials. Its ability to form coordination complexes with metals makes it a candidate for developing new materials with specific electronic or catalytic properties. These materials could find applications in sensors, catalysts, or electronic devices .
Case Studies
Mechanism of Action
The mechanism of action of 1-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and biological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrolidinone-Thiazole Derivatives
- Compound A: 1-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(4-(4-bromophenyl)thiazol-2-yl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol (CAS: 2108693-01-0) Structural Differences: Replaces the 3,5-dimethylpyrazole group with a benzodioxole moiety. The thiazole ring bears a 4-bromophenyl substituent instead of a phenyl group. Functional Implications: The bromine atom enhances lipophilicity and may improve membrane permeability, while the benzodioxole group could alter metabolic stability compared to the pyrazole .
- Compound B: Pyrrolidinone derivatives from Fusarium decemcellulare F25 (e.g., compounds 8–10) Structural Differences: Lack the thiazole and pyrazole substituents; instead, they feature simpler alkyl or aromatic groups. Activity: Exhibited moderate antifungal activity against Colletotrichum musae (MIC: 64–256 μg/mL), suggesting that the thiazole and pyrazole groups in the target compound may enhance potency .
Thiazole-Pyrazole Hybrids
- Compound C: 5-(3,5-diaryl-4,5-dihydropyrazol-1-ylmethylene)-2-thioxothiazolidin-4-ones Structural Differences: Contains a thiazolidinone ring instead of pyrrolidinone and a thioxo group. Activity: Demonstrated antimicrobial activity, highlighting the synergistic role of thiazole and pyrazole in bioactivity .
Key SAR Insights :
Thiazole Substituents: The 4-phenylthiazole in the target compound likely enhances target binding via π-π stacking, compared to non-aromatic substituents in Compound B .
Pyrazole vs. Benzodioxole : The 3,5-dimethylpyrazole may offer better metabolic stability than Compound A’s benzodioxole, which is prone to oxidative cleavage .
Imino Group: The 5-imino group in the target compound could stabilize the pyrrolidinone ring conformation, improving pharmacokinetic properties .
Biological Activity
The compound 1-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews various studies that have investigated its pharmacological properties, mechanisms of action, and therapeutic potentials.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, primarily due to its unique structural features, including the pyrazole and thiazole moieties. The following sections detail specific biological activities reported in the literature.
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of this compound. It has been shown to inhibit the growth of various bacterial strains:
| Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Pseudomonas aeruginosa | 10 |
The mechanism of action appears to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the exact pathways involved.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines:
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HCT116 (Colon cancer) | 6.2 | |
| T47D (Breast cancer) | 27.3 | |
| MCF7 (Breast cancer) | 22.0 |
The cytotoxic effects are attributed to the induction of apoptosis and inhibition of cell proliferation. Mechanistic studies suggest that the compound may interfere with key signaling pathways involved in cancer cell survival.
Antioxidant Activity
Research indicates that the compound possesses antioxidant properties, which are crucial for mitigating oxidative stress-related damage in cells. The antioxidant activity was assessed using DPPH radical scavenging assays:
These findings suggest that the compound effectively neutralizes free radicals, which could contribute to its protective effects in various biological systems.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The presence of the thiazole ring may facilitate interactions with key enzymes involved in metabolic pathways.
- Receptor Modulation : The pyrazole moiety could influence receptor activities related to neurotransmission and inflammation.
- DNA Interaction : Preliminary studies indicate potential interactions with DNA, leading to inhibition of replication in cancer cells.
Case Studies
A notable case study involved a series of animal trials where the compound was administered to evaluate its antipsychotic-like effects. Results indicated a reduction in spontaneous locomotion without inducing extrapyramidal side effects commonly associated with traditional antipsychotics . This suggests a favorable safety profile for potential therapeutic applications in neuropsychiatric disorders.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing this compound, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via multi-step condensation and cyclization reactions. For example, refluxing intermediates in ethanol or xylene (2–30 hours) with stoichiometric reagents like chloranil or arylaldehydes is critical . Optimize yields by adjusting solvent systems (e.g., DMF-EtOH mixtures for recrystallization) and monitoring reaction progress via TLC or HPLC . Evidence from similar pyrrole-thiazole hybrids suggests yields improve with controlled temperature (80–120°C) and inert atmospheres .
Q. How can researchers characterize the structural conformation of this compound using spectroscopic and crystallographic methods?
- Methodological Answer : Use 1H/13C NMR to confirm proton environments and carbon frameworks, particularly focusing on imino (NH) and aromatic proton signals . FTIR can validate functional groups (e.g., C=N stretching at ~1600 cm⁻¹). For crystallographic studies, grow single crystals via slow evaporation in methanol or DMF and perform X-ray diffraction to resolve stereochemistry . HRMS (ESI+) is recommended for precise molecular weight validation .
Q. What theoretical frameworks guide the design of analogs with enhanced bioactivity?
- Methodological Answer : Link synthesis to Hammett substituent constants or DFT calculations to predict electronic effects of substituents on the pyrrole and thiazole rings . For example, electron-withdrawing groups on the phenyl-thiazole moiety may enhance electrophilic reactivity, as seen in related triazole-pyrazole hybrids .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during characterization (e.g., unexpected splitting in NMR)?
- Methodological Answer : Unexpected NMR splitting may arise from dynamic processes like tautomerism (e.g., keto-enol equilibria in the dihydropyrrole ring). Use variable-temperature NMR (VT-NMR) to stabilize conformers and decouple overlapping signals . For HRMS anomalies, cross-validate with isotopic pattern analysis and high-resolution chromatographic retention times .
Q. What strategies mitigate side reactions during the introduction of the 4-phenylthiazole moiety?
- Methodological Answer : Competitive ring-opening of the thiazole can occur under acidic conditions. Use protective groups (e.g., Boc for amines) and strictly anhydrous solvents to suppress hydrolysis . Monitor intermediates via LC-MS and quench reactions with mild bases (e.g., NaHCO₃) to isolate thiazole-containing products .
Q. How do electronic effects of substituents on the pyrrole and thiazole rings influence reactivity in cross-coupling reactions?
- Methodological Answer : Electron-rich thiazole rings (e.g., para-methoxy substituents) enhance nucleophilic aromatic substitution (SNAr) reactivity. For Suzuki-Miyaura couplings, prioritize Pd(PPh₃)₄ catalysts and aryl boronic acids with complementary electronic profiles . Steric hindrance from 3,5-dimethylpyrazole groups may require longer reaction times (24–48 hours) .
Q. What in silico methods predict the biological activity of this compound prior to experimental assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
